molecular formula C21H36N8O11 B14187502 L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine CAS No. 851018-17-2

L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine

Cat. No.: B14187502
CAS No.: 851018-17-2
M. Wt: 576.6 g/mol
InChI Key: PSYDFIXUDJRKDZ-SMEDVLAQSA-N
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Description

L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is a peptide compound composed of six amino acids: L-threonine, L-asparagine, glycine, and L-glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-asparagine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonine, glycine, L-glutamine, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a microorganism, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of molecular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine: Another peptide with similar amino acid composition.

    L-Valine-L-asparaginyl-L-phenylalanyl-L-asparaginylglycyl-L-leucyl-L-threonylglycyl-L-threonylglycyl: A longer peptide with additional amino acids.

Uniqueness

L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

851018-17-2

Molecular Formula

C21H36N8O11

Molecular Weight

576.6 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C21H36N8O11/c1-8(30)16(24)20(39)28-11(5-13(23)33)19(38)29-17(9(2)31)21(40)25-6-14(34)27-10(3-4-12(22)32)18(37)26-7-15(35)36/h8-11,16-17,30-31H,3-7,24H2,1-2H3,(H2,22,32)(H2,23,33)(H,25,40)(H,26,37)(H,27,34)(H,28,39)(H,29,38)(H,35,36)/t8-,9-,10+,11+,16+,17+/m1/s1

InChI Key

PSYDFIXUDJRKDZ-SMEDVLAQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N)O

Origin of Product

United States

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